
H-D-Met(O2)-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionine sulfoxide can be synthesized through the oxidation of methionine. One common method involves the use of hydrogen peroxide as an oxidizing agent under mild acidic conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, methionine sulfoxide is produced using large-scale oxidation processes. These processes often employ more efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methionine sulfoxide undergoes various chemical reactions, including:
Reduction: It can be reduced back to methionine using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Methionine sulfoxide can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Major Products Formed
Reduction: Methionine.
Substitution: Various methionine derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Applications
1. Antioxidant Properties
H-D-Met(O2)-OH has shown promise as an antioxidant, which is crucial in protecting cells from oxidative stress. Research indicates that this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing cellular damage. For instance, studies have demonstrated that this compound can inhibit apoptosis in human umbilical vein endothelial cells exposed to hydrogen peroxide by regulating apoptotic markers such as Bcl-2 and Bax .
Case Study: Cardiovascular Health
- Objective: To evaluate the cytoprotective effects of this compound on endothelial cells.
- Findings: Treatment with this compound significantly reduced ROS levels and improved cell viability under oxidative stress conditions.
- Implications: This suggests potential therapeutic applications in preventing cardiovascular diseases linked to oxidative damage.
2. Role in Oxygen Delivery Systems
The compound is also being investigated for its role in controlled oxygen delivery systems. Its ability to modulate oxygen levels can enhance tissue regeneration processes, particularly in wound healing and organ preservation .
Data Table: Oxygen Delivery Mechanisms
Materials Science Applications
1. Development of Biocompatible Materials
This compound is utilized in the synthesis of biocompatible materials that can release oxygen in a controlled manner. These materials are essential for applications in tissue engineering and regenerative medicine.
Case Study: Hydrogel Formulations
- Objective: To create hydrogels that release oxygen for enhanced cell culture.
- Findings: Hydrogels containing this compound showed improved metabolic activity and cell proliferation compared to controls.
- Implications: Such materials could be vital for developing scaffolds in tissue engineering.
Environmental Applications
1. Atmospheric Studies
The compound's reactivity with atmospheric components makes it a candidate for studying environmental processes, particularly those related to ozone formation and degradation of pollutants.
Data Table: Environmental Impact Studies
Mechanism of Action
Methionine sulfoxide exerts its effects primarily through its reversible oxidation-reduction cycle. In biological systems, methionine residues in proteins can be oxidized to methionine sulfoxide, which can alter protein function. This oxidation can be reversed by methionine sulfoxide reductases, restoring the original methionine and thus regulating protein activity and protecting against oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Methionine: The reduced form of methionine sulfoxide.
Methionine sulfone: A further oxidized form of methionine.
Cysteine sulfoxide: An oxidized form of the amino acid cysteine.
Uniqueness
Methionine sulfoxide is unique due to its reversible oxidation-reduction properties, which play a crucial role in cellular redox regulation and signaling. Unlike methionine sulfone, which is not reversible, methionine sulfoxide can cycle between its oxidized and reduced forms, making it a dynamic participant in cellular processes.
Biological Activity
H-D-Met(O2)-OH, a derivative of methionine, has garnered attention in recent years due to its potential biological activities, particularly in the context of oxidative stress and cellular signaling. This article reviews the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and implications for health.
Chemical Structure and Properties
This compound is characterized by the presence of a methionine residue modified with a hydroxy group and an oxidized sulfur atom. This modification alters its reactivity and interaction with biological systems.
Antioxidant Activity
One of the primary biological activities attributed to this compound is its antioxidant capability. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and preventing cellular damage.
The antioxidant mechanism involves several pathways:
- Scavenging of ROS: this compound can react with various ROS, including superoxide anions () and hydrogen peroxide (), reducing their availability and subsequent harmful effects on cells .
- Enzyme Modulation: It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are pivotal in the detoxification of ROS .
In Vitro Studies
Recent studies have demonstrated the effectiveness of this compound in various cell lines:
- Cell Viability Assays: In HepG2 cells, concentrations of this compound ranging from 50 to 500 µg/mL did not exhibit cytotoxic effects while significantly reducing intracellular ROS levels .
- Enzyme Activity Assays: Treatment with this compound resulted in increased activities of CAT and GSH-Px, alongside decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .
Study | Cell Line | Concentration | Key Findings |
---|---|---|---|
HepG2 | 50-500 µg/mL | No cytotoxicity; reduced ROS; increased CAT, GSH-Px | |
MCF-7 | Not specified | Enhanced ROS scavenging; improved cell survival under oxidative stress |
Case Studies
In a notable case study involving animal models exposed to hyperoxia (high oxygen levels), this compound administration was associated with reduced oxidative damage in lung tissues. This suggests its potential therapeutic role in conditions exacerbated by oxidative stress .
Implications for Health
The biological activity of this compound highlights its potential as a dietary supplement or therapeutic agent in managing oxidative stress-related diseases such as:
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfonylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41486-92-4 | |
Record name | Methionine sulfone, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041486924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHIONINE SULFONE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3SDH8M6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating D-methionine sulfone into the polypeptide structure described in the research papers?
A1: The research papers describe novel polypeptide compounds designed for therapeutic applications [, ]. While both papers mention D-methionine sulfone as a potential building block within a broader group of amino acid derivatives, they don't delve into the specific effects of its incorporation.
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